PEG3 Linker Length: Optimal Degradation Activity Compared to PEG2 and PEG4 in PROTAC ERα Degraders
In a systematic linker optimization study of ERα-targeting PROTACs (LCL-ER series), the PEG3-containing linker (LCL-ER(dec)) demonstrated the highest ERα degradation activity compared to PEG2 and PEG4 analogs [1]. While binding affinity to ERα remained comparable across linkers (IC50 = 30–50 nM), the degradation activity varied substantially with linker length, with PEG3 emerging as the optimal tether length for productive ternary complex formation in this system [1].
| Evidence Dimension | ERα degradation activity |
|---|---|
| Target Compound Data | PEG3 linker: highest degradation activity among tested lengths |
| Comparator Or Baseline | PEG2 linker: lower degradation activity; PEG4 linker: lower degradation activity |
| Quantified Difference | PEG3 > PEG2 and PEG4 in degradation activity; binding IC50 remained 30–50 nM across all linkers |
| Conditions | LCL-ER PROTAC series in ERα-expressing cell-based degradation assays |
Why This Matters
This class-level evidence demonstrates that PEG3 length is not arbitrary—it represents a functionally validated optimum for certain degradation systems, supporting selection of Azido-PEG3-C6-Cl over shorter (PEG2) or longer (PEG4) analogs for ERα-targeting or similar PROTAC campaigns.
- [1] MEDCHEM NEWS Vol.33 No.2. Linker Structure Optimization: PEG3 Linker LCL-ER(dec) Shows Highest ERα Degradation Activity Compared to PEG2 and PEG4 Analogs. View Source
